molecular formula C31H35N2NaO11 B7559106 Albamycin

Albamycin

Cat. No. B7559106
M. Wt: 634.6 g/mol
InChI Key: WWPRGAYLRGSOSU-RNROJPEYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Albamycin is a type of antibiotic that is used to treat bacterial infections. It was first discovered in 1950 by a group of researchers at Pfizer. Albamycin is a member of the aminoglycoside family of antibiotics, which are known for their ability to kill bacteria by disrupting protein synthesis.

Scientific Research Applications

  • Albamycin is effective against bacterial gyrase and topoisomerase IV, which are vital for bacterial DNA replication. It has been licensed for clinical use in treating bacterial infections (Heide, Gust, Anderle, & Li, 2008).

  • It has potential applications in drug-sensing hydrogels for the inducible release of biopharmaceuticals, exemplified by its use in a hydrogel system for dose- and time-dependent liberation of vascular endothelial growth factor (Ehrbar, Schoenmakers, Christen, Fussenegger, & Weber, 2008).

  • Historically, Albamycin was known as Cathomycin and Streptonivicin, showing efficacy against various Gram-positive bacteria and moderate sensitivity against certain Gram-negative organisms (Author Unknown, 1968).

  • It is reported to have applications in controlling tomato canker caused by Corynebacterium michiganense when used as a pre-infection treatment in plants (Kruger, 1959).

  • Clinical studies have noted Albamycin's high activity against common Gram-positive bacteria, including staphylococci resistant to other antibiotics, with promising experimental infections in animals indicating low toxicity and high efficacy (Kirby, Hudson, & Noyes, 1956).

  • It has been observed to have a combined effect with tetracycline in treating bacterial infections, showing an additive effect against pathogens resistant to one but sensitive to the other antibiotic in the combination (Duncan, 1961).

  • Albamycin showed efficacy in treating non-gonococcal urethritis, demonstrating its potential in treating a range of bacterial infections (Willcox, 1957).

properties

IUPAC Name

sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N2NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albamycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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